molecular formula C22H18N8O2 B11681459 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11681459
M. Wt: 426.4 g/mol
InChI Key: PDDAQUCRDFXANJ-HZHRSRAPSA-N
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Description

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and nitrobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of alkylated or acylated derivatives.

Scientific Research Applications

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the hydrazinyl group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-(4-dimethylaminobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
  • 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
  • 4,6-bis[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N-diphenyl-1,3,5-triazine-2-amine

Uniqueness

The uniqueness of 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for electron transfer, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C22H18N8O2

Molecular Weight

426.4 g/mol

IUPAC Name

2-N-[(E)-(2-nitrophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18N8O2/c31-30(32)19-14-8-7-9-16(19)15-23-29-22-27-20(24-17-10-3-1-4-11-17)26-21(28-22)25-18-12-5-2-6-13-18/h1-15H,(H3,24,25,26,27,28,29)/b23-15+

InChI Key

PDDAQUCRDFXANJ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

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